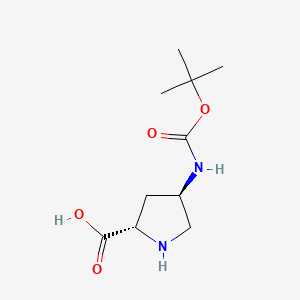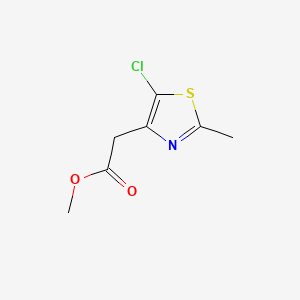![molecular formula C9H7F2N3O B572251 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 1209962-86-6](/img/structure/B572251.png)
1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known to possess unique properties that make it an attractive candidate for research purposes.
Mechanism of Action
The mechanism of action of 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Furthermore, it has been found to exhibit antibacterial and antifungal activity, which suggests that it may be useful in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine in lab experiments include its unique properties, such as its ability to inhibit the activity of certain enzymes and proteins. Additionally, it has been found to exhibit activity against cancer cells, inflammatory mediators, and microbial pathogens, which suggests that it may have broad-spectrum activity. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine. One direction is to further investigate its mechanism of action, particularly its interactions with specific enzymes and proteins. Another direction is to explore its potential use in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine its toxicity and safety profile, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more studies to determine its potential clinical applications, particularly in the treatment of cancer, inflammation, and infectious diseases.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various scientific research fields. Its unique properties, such as its ability to inhibit the activity of certain enzymes and proteins, make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and its potential clinical applications.
Synthesis Methods
The synthesis of 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine involves a multi-step process that requires specialized knowledge and skills. The first step involves the reaction of 2,6-difluoroaniline with ethyl chloroformate to form ethyl 2,6-difluoro-N-(chlorocarbonyl)aniline. This intermediate is then reacted with sodium azide to form 2,6-difluoro-N-(azidocarbonyl)aniline. The final step involves the reaction of 2,6-difluoro-N-(azidocarbonyl)aniline with formaldehyde to form this compound.
Scientific Research Applications
1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine has several potential scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Furthermore, it has been studied for its potential use as an antimicrobial agent, as it has been found to exhibit antibacterial and antifungal activity.
properties
IUPAC Name |
[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-5-2-1-3-6(11)8(5)9-13-7(4-12)14-15-9/h1-3H,4,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUIHQZCUJWJDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=NO2)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B572170.png)


![3-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B572175.png)



![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)


![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)

